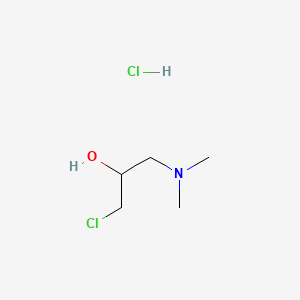

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride

Description

Properties

IUPAC Name |

1-chloro-3-(dimethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDHZGMNEDEKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CCl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride can be synthesized through the reaction of 3-chloro-1,2-propanediol with dimethylamine. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding ketones or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 174.07 g/mol

- Physical Form : White powder, typically encountered as a hydrochloride salt, enhancing its solubility in water.

The compound features a dimethylamine moiety attached to a chlorinated hydroxypropyl chain, which contributes to its unique properties and biological activities.

Antimicrobial Properties

N-(3-CDHP)DMA.HCl exhibits broad-spectrum antimicrobial activity , making it suitable for use in disinfectants and antiseptics. The mechanism of action primarily involves disruption of microbial cell membranes, leading to cell lysis.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) of N-(3-CDHP)DMA.HCl against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 400 |

These findings indicate that N-(3-CDHP)DMA.HCl is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential application in healthcare settings for infection control.

Cytotoxic Effects

Research has shown that N-(3-CDHP)DMA.HCl possesses cytotoxic effects against certain cancer cell lines . This property suggests its potential use in therapeutic contexts, particularly for targeting cancer cells while sparing normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of N-(3-CDHP)DMA.HCl on various cancer cell lines, the compound demonstrated varying levels of effectiveness. For instance:

- Cell Line A : IC50 = 20 µg/mL

- Cell Line B : IC50 = 35 µg/mL

- Cell Line C : IC50 = 50 µg/mL

These results indicate that the compound may be a promising candidate for further development as an anticancer agent .

Interaction with Biological Macromolecules

N-(3-CDHP)DMA.HCl can interact with proteins and nucleic acids, potentially altering their conformation or facilitating the uptake of therapeutic agents into cells. Such interactions are crucial for understanding its bioactivity and optimizing medicinal applications.

Mechanistic Insights

Studies have indicated that N-(3-CDHP)DMA.HCl may act as an inhibitor of certain enzymes involved in cellular processes. For example, it has been reported to inhibit human kidney histamine N-methyltransferase (HNMT), with an IC50 value of 0.32 mM . This inhibition could have implications for drug delivery systems and metabolic pathways.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl and chlorine groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylamine hydrochloride

- CAS No.: 51583-51-8

- Molecular Formula: C₅H₁₃Cl₂NO

- Molecular Weight : 174.07 g/mol

- Synonyms: Dimethyl(3-chloro-2-hydroxypropyl)amine hydrochloride; 3-Chloro-2-hydroxypropyl dimethylamine hydrochloride .

Structural Features :

The compound features a chloro-hydroxypropyl backbone with dimethylamine substitution. The hydroxyl (-OH) and chloro (-Cl) groups on adjacent carbons enhance its reactivity, particularly in cross-linking reactions. This structure is critical for its role in polymer chemistry and adhesive formulations .

Synthesis :

Produced via the reaction of trimethylamine hydrochloride with epichlorohydrin in organic solvents, yielding 80–97% pure product under optimized conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (Compound A) and key analogues:

Key Differentiators

Hydroxyl Group Influence: Compound A’s hydroxyl group enables hydrogen bonding and cross-linking in adhesives, unlike non-hydroxylated analogues like N-(2-Chloropropyl)dimethylamine HCl . In contrast, N,N-Diethylaminoethyl chloride HCl lacks hydroxyl functionality, limiting its utility in polymer networks but enhancing its role in quaternary ammonium salt synthesis .

Steric and Electronic Effects :

- Trimethylammonium derivatives (e.g., N-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride) exhibit higher polarity and water solubility due to the quaternary ammonium group, making them suitable for surfactants .

- Compound A’s dimethylamine group offers a balance between reactivity and steric hindrance, favoring controlled cross-linking in adhesives .

Pharmaceutical Relevance: N-(2-Chloropropyl)dimethylamine HCl is a key intermediate for antihistamines (e.g., chlorpheniramine), leveraging its alkyl chloride group for nucleophilic substitutions .

Performance in Adhesive Formulations

- Cross-Linking Efficiency: Compound A outperforms non-hydroxylated chlorides (e.g., N-(2-Chloropropyl)dimethylamine HCl) in forming stable networks with soy protein, attributed to hydroxyl-mediated covalent and hydrogen bonds .

- Curing Behavior : Similar to trimethylammonium analogues but with slower kinetics due to steric effects, enabling better process control .

Biological Activity

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride is a quaternary ammonium compound known for its diverse applications in antimicrobial formulations and industrial chemistry. This compound features a chlorinated hydroxypropyl group linked to a dimethylamine moiety, enhancing its biological activity, particularly as an antimicrobial agent. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications.

- Molecular Formula : C₅H₁₂ClN

- Molar Mass : Approximately 174.07 g/mol

- Structure : Characterized by a quaternary ammonium structure, which contributes to its solubility and interaction with biological molecules.

This compound exhibits its antimicrobial properties primarily through the disruption of microbial cell membranes. The positively charged nitrogen atoms in the quaternary ammonium structure interact with the negatively charged components of bacterial membranes, leading to:

- Electrostatic Attraction : The cationic nature allows the compound to bind to phospholipid bilayers.

- Membrane Disruption : This interaction results in membrane distortion, loss of barrier function, and eventual cell lysis.

Antimicrobial Efficacy

Research indicates that this compound is effective against a range of microorganisms, including bacteria, fungi, and viruses. Its applications include:

- Disinfectants and Antiseptics : Utilized in formulations aimed at preventing infections in clinical settings.

- Industrial Cleaning Agents : Effective for sanitizing surfaces in food processing and healthcare environments.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | Quaternary Ammonium | Chlorinated hydroxypropyl group enhances activity | Broad spectrum against bacteria and fungi |

| Benzalkonium Chloride | Quaternary Ammonium | Aromatic structure; broader spectrum of activity | Effective against biofilms |

| (3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride | Quaternary Ammonium | Longer alkyl chain increases hydrophobicity | High efficacy against enveloped viruses |

Case Studies

-

Antimicrobial Action Against Biofilms :

A study demonstrated that this compound effectively penetrates polymicrobial biofilms formed by pathogenic bacteria, significantly reducing bacterial load in vitro. The compound's ability to disrupt biofilm integrity makes it a valuable candidate for infection control in clinical settings. -

Genotoxicity Studies :

Preliminary studies have indicated potential genotoxic effects associated with similar quaternary ammonium compounds. For instance, dimethylaminopropyl chloride has shown mutagenic properties in certain strains of Salmonella, raising concerns about the long-term exposure risks of related compounds like this compound . Further research is warranted to assess these risks comprehensively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between epichlorohydrin and dimethylamine hydrochloride in an organic solvent. Key parameters include temperature (0–50°C) and solvent polarity. Evidence from Allied Corporation (1986) demonstrates that using trimethylamine hydrochloride as a model system yields 80–97% under optimized conditions, with solvent choice (e.g., acetone or ethanol) critical for crystallinity and purity . For This compound, analogous protocols can be adapted by substituting dimethylamine hydrochloride. Reaction monitoring via TLC or HPLC is recommended to track progress.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the chloro-hydroxypropyl backbone and dimethylamine groups. Peaks for the chlorinated carbon (δ ~60–70 ppm in C) and hydroxyl proton (δ ~4.5–5.5 ppm in H) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are effective for separating by-products .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm the molecular ion ([M+H]) and fragmentation patterns consistent with the hydrochloride salt .

Q. What are the common applications of this compound in polymer modification, and how does its reactivity compare to other quaternary ammonium salts?

- Methodological Answer : The compound serves as a reactive intermediate for introducing cationic charges into polymers (e.g., starch or cellulose derivatives). Its chloro-hydroxypropyl group facilitates nucleophilic substitution with hydroxyl groups in polymers. Compared to bulkier quaternary ammonium salts (e.g., cetyltrimethylammonium chloride), its smaller size enhances diffusion into polymer matrices but may reduce thermal stability. Kinetic studies using FT-IR or conductivity measurements can compare reaction rates with other ammonium salts .

Advanced Research Questions

Q. How do variations in solvent polarity and reaction temperature impact regioselectivity and by-product formation during synthesis?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, leading to higher regioselectivity for the desired product. Non-polar solvents may promote side reactions (e.g., epoxide ring-opening in epichlorohydrin) .

- Temperature : Lower temperatures (0–20°C) minimize thermal degradation but slow reaction kinetics. Elevated temperatures (>40°C) risk hydrolysis of the chloro group, generating glycol by-products. Design a DoE (Design of Experiments) to optimize solvent/temperature combinations, using GC-MS to quantify by-products .

Q. What strategies resolve discrepancies in analytical data when identifying degradation products under accelerated stability testing?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS with a Q-TOF detector for accurate mass identification.

- Data Contradiction Resolution : If NMR and MS data conflict (e.g., unexpected peaks), cross-validate with 2D NMR (COSY, HSQC) to distinguish structural isomers. For example, hydroxylated vs. chlorinated degradation products may require isotopic labeling (e.g., O) for mechanistic clarity .

Q. In mechanistic studies, what evidence supports the nucleophilic substitution pathway versus alternative mechanisms?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated dimethylamine-d hydrochloride to compare reaction rates. A primary KIE (k/k > 1) supports a bimolecular (SN2) transition state.

- Stereochemical Analysis : Synthesize the compound using enantiopure epichlorohydrin. Retention of configuration (via chiral HPLC or polarimetry) indicates SN2, while racemization suggests SN1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.